molecular formula C8H7FN2O3 B13154242 4-Fluoro-2-methyl-3-nitrobenzamide

4-Fluoro-2-methyl-3-nitrobenzamide

Cat. No.: B13154242
M. Wt: 198.15 g/mol
InChI Key: UOTVUAPNSGATHG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-3-nitrobenzamide typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:

    Nitration: The nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol.

    Hydroxyl Chlorination: Conversion of 2-methyl-6-nitrophenol to 2-chloro-3-nitrotoluene.

    Fluorination: Fluorination of 2-chloro-3-nitrotoluene to produce 2-fluoro-3-nitrotoluene.

    Oxidation: Oxidation of the methyl group to form 2-fluoro-3-nitrobenzoic acid.

    Amidation: Finally, the amidation of 2-fluoro-3-nitrobenzoic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and efficiency while minimizing costs and environmental impact. Continuous-flow reactors and other advanced technologies are often employed to enhance reaction control and safety .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methyl-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

4-fluoro-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C8H7FN2O3/c1-4-5(8(10)12)2-3-6(9)7(4)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

UOTVUAPNSGATHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)N

Origin of Product

United States

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